molecular formula C7H10N2O3 B6205847 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 22441-51-6

1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Katalognummer: B6205847
CAS-Nummer: 22441-51-6
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: SHHSQYIHGYWCGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be analyzed in terms of the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, stability, reactivity, etc .

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

The safety and hazards associated with a compound are determined through various tests. This can include toxicity tests, flammability tests, etc. Safety data sheets (SDS) provide comprehensive information about the hazards associated with a compound and the precautions that should be taken when handling it .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the condensation of ethyl acetoacetate with urea followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Sodium ethoxide", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of absolute ethanol and add 6.5 g of urea. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 5 mL of sodium ethoxide to the reaction mixture and heat the mixture under reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add 5 mL of methyl iodide. Stir the mixture for 30 minutes.", "Step 4: Add 50 mL of water to the reaction mixture and extract the product with chloroform. Dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in 50 mL of 10% hydrochloric acid and heat the mixture under reflux for 2 hours.", "Step 7: Cool the reaction mixture to room temperature and adjust the pH to 9-10 with 10% sodium hydroxide solution.", "Step 8: Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product as a white solid." ] }

22441-51-6

Molekularformel

C7H10N2O3

Molekulargewicht

170.17 g/mol

IUPAC-Name

1-(2-hydroxyethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c1-5-4-9(2-3-10)7(12)8-6(5)11/h4,10H,2-3H2,1H3,(H,8,11,12)

InChI-Schlüssel

SHHSQYIHGYWCGS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C(=O)NC1=O)CCO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.